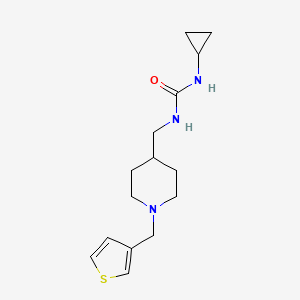

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of cyclopropyl, thiophene, piperidine, and urea moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of thiophen-3-ylmethyl chloride with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.

Urea Formation: Finally, the urea moiety is introduced by reacting the cyclopropylated piperidine derivative with an isocyanate or a carbodiimide reagent under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: This compound has a similar structure but with the thiophene ring at a different position, which may influence its biological activity.

1-Cyclopropyl-3-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)urea: The furan ring in place of the thiophene ring can lead to different chemical and biological properties.

1-Cyclopropyl-3-((1-(benzyl)piperidin-4-yl)methyl)urea: The benzyl group instead of the thiophene ring can result in distinct interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Biological Activity

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that combines a cyclopropyl group, a thiophene ring, and a piperidine moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : C15H23N3OS

- Molecular Weight : 293.4 g/mol

- CAS Number : 1235037-53-2

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl and thiophene groups may enhance binding affinity and specificity, although the precise mechanisms remain to be fully elucidated .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown that certain piperidine derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.003 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.003 | S. pneumoniae |

| Compound B | 0.008 | S. aureus |

| Compound C | 0.046 | E. coli |

Antifungal Activity

In addition to antibacterial effects, related compounds have shown antifungal activity, suggesting a broader spectrum of biological activity for derivatives of this class .

Study on Antibacterial Potency

A recent study evaluated the antibacterial potency of several piperidine derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited enhanced activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains .

Immunomodulatory Effects

Another area of research has focused on the immunomodulatory effects of this compound. In vitro assays demonstrated that certain derivatives could enhance immune cell responses, indicating potential applications in immunotherapy .

Properties

IUPAC Name |

1-cyclopropyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c19-15(17-14-1-2-14)16-9-12-3-6-18(7-4-12)10-13-5-8-20-11-13/h5,8,11-12,14H,1-4,6-7,9-10H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYCTHJFTVUQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.